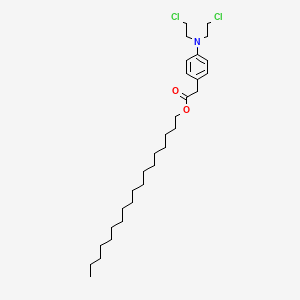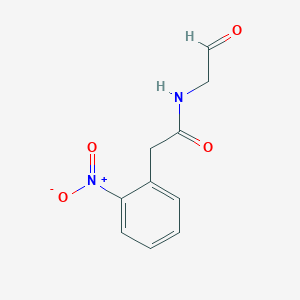![molecular formula C16H14N2O5 B14481033 Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- CAS No. 65993-89-7](/img/structure/B14481033.png)
Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-: is an organic compound with a complex structure that includes an acetamide group, a nitrobenzoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of N-methylacetamide with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s derivatives may possess pharmacological properties that can be harnessed for treating various diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenyl group can engage in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the methyl group and the oxy linkage.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of a phenyl group.
Acetamide, N-(2,4-dimethylphenyl)-: Contains two methyl groups on the phenyl ring.
Uniqueness: Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- is unique due to the presence of both the nitrobenzoyl and phenyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
65993-89-7 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C16H14N2O5/c1-17(13-5-3-2-4-6-13)15(19)11-23-16(20)12-7-9-14(10-8-12)18(21)22/h2-10H,11H2,1H3 |
InChI Key |
PAOSDHLTKRGLHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
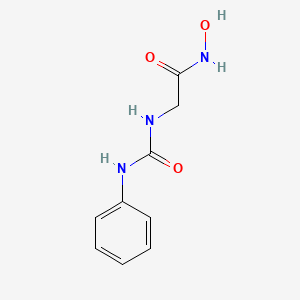
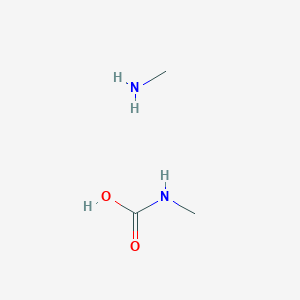
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
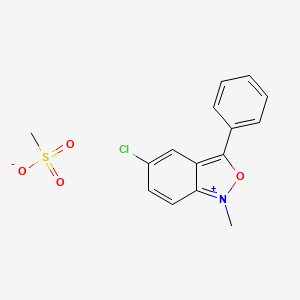
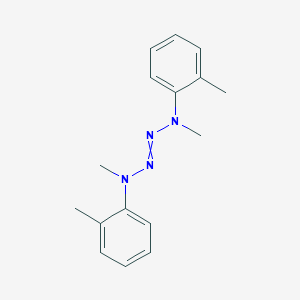
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
